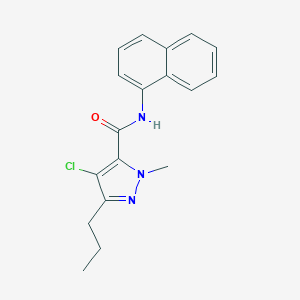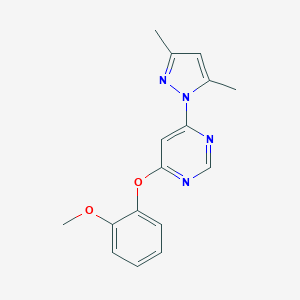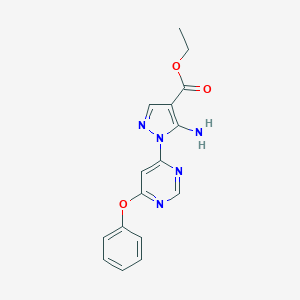
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate, also known as DMFDN, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of nicotinic acid, which is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). DMFDN has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential future applications.
Mécanisme D'action
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been found to inhibit the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that is involved in the biosynthesis of NAD+. NAD+ is an essential coenzyme that is involved in various biological processes, including metabolism, DNA repair, and cell signaling. Inhibition of NAMPT by 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate leads to a decrease in the levels of NAD+ and its downstream metabolites, resulting in cell death or growth inhibition.
Biochemical and Physiological Effects:
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been shown to have a significant impact on cellular metabolism and energy production. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacterial pathogens. 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has several advantages as a research tool, including its high purity and stability, ease of synthesis, and specificity for NAMPT inhibition. However, 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
The potential future applications of 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate in scientific research are numerous. Some possible directions include the development of new cancer therapies that target NAMPT, the study of the role of NAD+ in aging and age-related diseases, and the development of new antibiotics to combat drug-resistant bacterial infections. 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate may also be used as a tool to study the role of NAD+ in various biological processes and to identify new targets for drug development.
Méthodes De Synthèse
The synthesis of 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been achieved using different methods, including the reaction of 2,6-dichloro-5-fluoronicotinic acid with 3,5-dimethylphenol in the presence of a catalyst. Another method involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with 3,5-dimethylphenol in the presence of a base and a coupling agent. The yield of 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate obtained through these methods is high, and the purity of the compound is also satisfactory.
Applications De Recherche Scientifique
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been used in scientific research for various purposes, including the development of new drugs and the study of biological processes. 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been shown to have potential as a therapeutic agent for the treatment of cancer, bacterial infections, and neurological disorders. It has also been used as a probe to study the structure and function of proteins and enzymes.
Propriétés
Nom du produit |
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate |
|---|---|
Formule moléculaire |
C14H10Cl2FNO2 |
Poids moléculaire |
314.1 g/mol |
Nom IUPAC |
(3,5-dimethylphenyl) 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C14H10Cl2FNO2/c1-7-3-8(2)5-9(4-7)20-14(19)10-6-11(17)13(16)18-12(10)15/h3-6H,1-2H3 |
Clé InChI |
JYYWPDDLKJAJHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
SMILES canonique |
CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287598.png)
![6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287600.png)
![5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287601.png)

![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)




![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)


![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B287621.png)